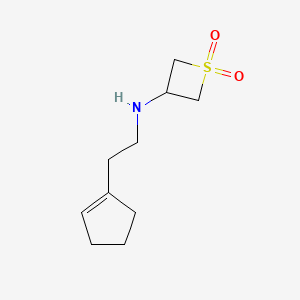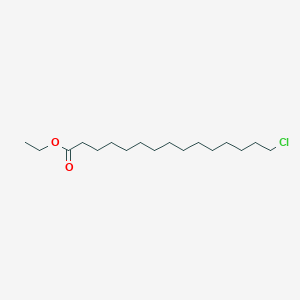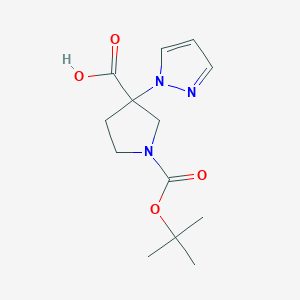
(3S)-3-(methylsulfanyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methanethiol) can be reacted with a suitable leaving group on the pyrrolidine ring under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions: (3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of sulfur-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.
相似化合物的比较
(3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.
(3S)-3-(butylsulfanyl)pyrrolidine: Contains a butylsulfanyl group.
Comparison:
Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom.
Chemical Properties: These differences can influence the compound’s solubility, reactivity, and biological activity.
Uniqueness: (3S)-3-(methylsulfanyl)pyrrolidine is unique due to its specific balance of hydrophobicity and steric effects, which can affect its interaction with molecular targets.
属性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC 名称 |
(3S)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChI 键 |
YRUWMEUBLIEWGY-YFKPBYRVSA-N |
手性 SMILES |
CS[C@H]1CCNC1 |
规范 SMILES |
CSC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)




![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)





